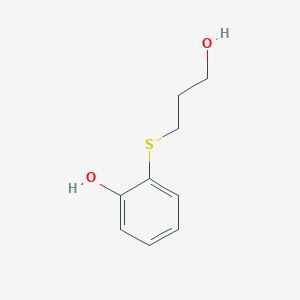
2-(3-Hydroxy-propylsulfanyl)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxy-propylsulfanyl)-phenol is a useful research compound. Its molecular formula is C9H12O2S and its molecular weight is 184.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2-(3-Hydroxy-propylsulfanyl)-phenol, also known as a derivative of phenolic compounds, has garnered attention for its diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar sulfanyl compounds have shown IC50 values ranging from 1.9 to 7.52 µg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating promising therapeutic potential .
Polymer Chemistry
This compound can be utilized to synthesize advanced polymeric materials. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance. This is particularly valuable in applications requiring durable materials that can withstand harsh environmental conditions.
Case Study: Polymer Development
A case study on the use of sulfanyl phenolic compounds in producing heat-resistant plastics demonstrates their applicability. The resulting polymers exhibit improved mechanical properties and resistance to thermal degradation, making them suitable for applications in food containers and experimental apparatuses .
Table 1: Anticancer Activity of Sulfanyl Compounds
| Compound Name | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-116 | 1.9 |
| MCF-7 | 7.52 | |
| Other derivatives | Various | 1.9 - 7.52 |
Table 2: Properties of Polymer Composites
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Applications | Food Containers, Experimental Apparatuses |
Propiedades
Fórmula molecular |
C9H12O2S |
|---|---|
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylsulfanyl)phenol |
InChI |
InChI=1S/C9H12O2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,10-11H,3,6-7H2 |
Clave InChI |
UPNBHJBHWAQPGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)O)SCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













